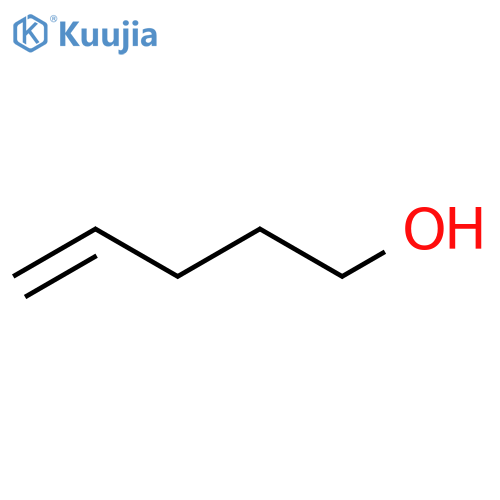

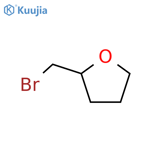

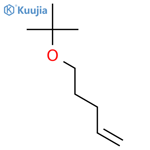

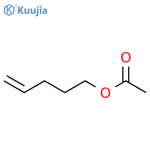

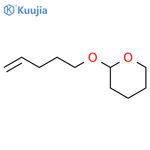

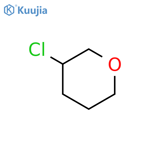

Stability of the hydrofuran ring. III. The mechanism of the rearrangements accompanying the rupture of the ring in tetrahydrofuran derivatives. The preparation of 2-penten-1-ol

,

Bulletin de la Societe Chimique de France,

1935,

2,

745-54